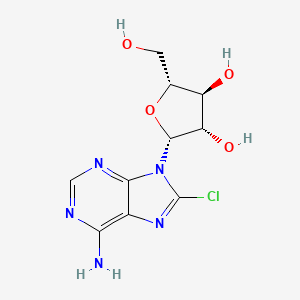
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar moiety and a purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside analog.
Chlorination: The purine base is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.
Amination: The chlorinated purine is then aminated using ammonia or an amine source.
Industrial Production Methods
Industrial production of nucleoside analogs involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The purine ring can undergo reduction reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation: Formation of carboxylated nucleoside analogs.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of amino or thiol-substituted nucleoside analogs.
Applications De Recherche Scientifique
Chemistry
Synthesis of Modified Nucleic Acids: Used in the study of nucleic acid structure and function.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Agents: Used in the treatment of viral infections like HIV and hepatitis.
Anticancer Agents: Used in chemotherapy to target rapidly dividing cancer cells.
Industry
Biotechnology: Used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The compound exerts its effects by incorporating into nucleic acids, thereby disrupting their normal function. This can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural modifications, which may confer distinct biological activity and therapeutic potential compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C10H12ClN5O4 |
|---|---|
Poids moléculaire |
301.69 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6+,9-/m1/s1 |
Clé InChI |
MHDPPLULTMGBSI-FJFJXFQQSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)
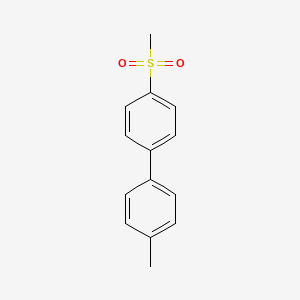

![2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B12841773.png)
![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose](/img/structure/B12841775.png)
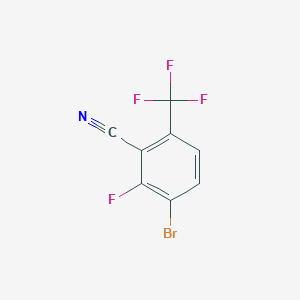
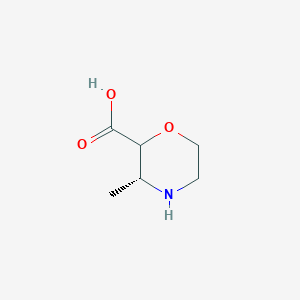



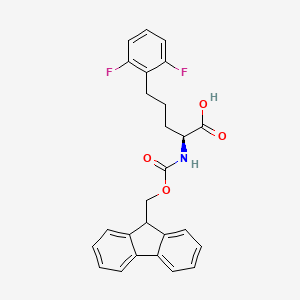
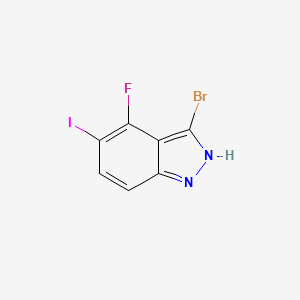
![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)

